molecular formula C22H36N8O9 B14201197 L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- CAS No. 875121-01-0

L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl-

Cat. No.: B14201197
CAS No.: 875121-01-0
M. Wt: 556.6 g/mol
InChI Key: UZVYTCVFBRRXJM-XUXIUFHCSA-N
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Description

L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- is a peptide compound composed of multiple amino acids, including L-glutamine, L-glutaminyl, L-prolyl, and glycyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.

    Oxidation: Oxidative conditions can modify specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

    Deamidation: The amide groups in glutamine residues can undergo deamidation to form glutamic acid.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Deamidation: Mild acidic or basic conditions.

Major Products

    Hydrolysis: Individual amino acids (L-glutamine, L-glutaminyl, L-prolyl, glycyl).

    Oxidation: Oxidized amino acid residues.

    Deamidation: Glutamic acid.

Scientific Research Applications

L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    L-Glutamine: A single amino acid with similar metabolic roles.

    L-Glutaminyl-L-glutaminyl: A dipeptide with comparable properties.

    L-Prolylglycyl: A dipeptide with distinct structural features.

Properties

CAS No.

875121-01-0

Molecular Formula

C22H36N8O9

Molecular Weight

556.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H36N8O9/c23-11(3-6-15(24)31)19(35)29-12(4-7-16(25)32)21(37)30-9-1-2-14(30)20(36)27-10-18(34)28-13(22(38)39)5-8-17(26)33/h11-14H,1-10,23H2,(H2,24,31)(H2,25,32)(H2,26,33)(H,27,36)(H,28,34)(H,29,35)(H,38,39)/t11-,12-,13-,14-/m0/s1

InChI Key

UZVYTCVFBRRXJM-XUXIUFHCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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